molecular formula C9H5F2N B8458798 2,6-Difluoro-4-vinylbenzonitrile

2,6-Difluoro-4-vinylbenzonitrile

Cat. No.: B8458798
M. Wt: 165.14 g/mol
InChI Key: PSFFQUGYWLDBSU-UHFFFAOYSA-N
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Description

Contextualization within Fluorinated Aromatic Nitriles and Vinyl Monomers

Fluorinated aromatic nitriles are known for their high thermal stability, chemical resistance, and unique electronic properties. The presence of fluorine atoms, the most electronegative element, significantly alters the electron distribution within the benzene (B151609) ring, enhancing its stability and influencing its reactivity. The nitrile group (-C≡N) is a versatile functional group that can participate in various chemical transformations and contributes to the polarity and organizational properties of molecules.

Vinyl monomers, characterized by the presence of a carbon-carbon double bond (-CH=CH₂), are the fundamental building blocks of a vast array of polymers. The vinyl group allows for polymerization through various mechanisms, most commonly free-radical polymerization, leading to long-chain macromolecules. The properties of the resulting polymer are largely dictated by the nature of the substituent attached to the vinyl group.

2,6-Difluoro-4-vinylbenzonitrile synergistically combines these features. The difluoro-substituted benzonitrile (B105546) core provides a rigid, thermally stable, and polar component, while the vinyl group offers a reactive site for polymerization. This positions the compound as a promising monomer for the synthesis of novel fluorinated polymers.

Overview of Potential Research Avenues in Advanced Materials Science

The unique molecular architecture of this compound opens up several exciting research avenues in materials science. The resulting polymers, poly(this compound), are anticipated to exhibit a compelling set of properties. The high fluorine content is expected to impart low surface energy, leading to materials with hydrophobic and oleophobic characteristics, desirable for anti-fouling and self-cleaning surfaces.

Furthermore, the presence of the polar nitrile group could lead to polymers with high dielectric constants and low dielectric loss, making them suitable for applications in high-frequency electronics, capacitors, and energy storage devices. The inherent rigidity of the aromatic backbone, coupled with the strong C-F bonds, suggests that these polymers could possess excellent thermal and dimensional stability, making them candidates for use in high-performance engineering plastics and composites.

The piezoelectric and pyroelectric properties, often observed in fluorinated polymers, are another area of potential investigation. If present, these properties could enable the use of poly(this compound) in sensors, actuators, and energy harvesting systems.

Current Challenges and Research Gaps in Vinylated Fluorinated Benzonitriles

Despite its significant potential, the exploration of this compound and other vinylated fluorinated benzonitriles is still in its nascent stages. A major challenge lies in the multi-step synthesis of the monomer itself. While synthetic routes to related compounds like 2,6-Difluoro-4-hydroxybenzonitrile have been reported, the introduction of the vinyl group at the 4-position presents a synthetic hurdle. prepchem.comresearchgate.net Standard vinylation reactions need to be adapted to be compatible with the electron-deficient and highly functionalized aromatic ring.

A significant research gap exists in the polymerization of this compound. To date, there is a lack of published studies detailing its polymerization behavior, including the kinetics and mechanisms of polymerization, and the characterization of the resulting polymer. Understanding how to control the molecular weight, polydispersity, and microstructure of poly(this compound) is crucial for tailoring its properties for specific applications.

Furthermore, a comprehensive investigation into the physical, chemical, and electronic properties of the polymer is yet to be undertaken. Detailed studies on its thermal stability, mechanical strength, dielectric properties, and surface characteristics are necessary to validate its potential in the aforementioned applications. The absence of this fundamental data represents a critical knowledge gap that currently hinders the widespread adoption and application of this promising class of materials.

Data Tables

To provide a comparative context, the following tables present data on related chemical compounds.

Table 1: Properties of Related Benzonitrile Derivatives

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Properties
2,6-Difluoro-4-hydroxybenzonitrile123843-57-2C₇H₃F₂NO155.10Solid form, precursor for synthesis. sigmaaldrich.comnih.gov
2,6-Difluorobenzonitrile (B137791)1897-52-5C₇H₃F₂N139.10Used in the synthesis of more complex molecules. google.com
4-Vinylbenzonitrile3435-51-6C₉H₇N129.16Liquid, polymerizable monomer.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H5F2N

Molecular Weight

165.14 g/mol

IUPAC Name

4-ethenyl-2,6-difluorobenzonitrile

InChI

InChI=1S/C9H5F2N/c1-2-6-3-8(10)7(5-12)9(11)4-6/h2-4H,1H2

InChI Key

PSFFQUGYWLDBSU-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC(=C(C(=C1)F)C#N)F

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry for 2,6 Difluoro 4 Vinylbenzonitrile

Synthesis of 2,6-Difluorobenzonitrile (B137791) Precursors

The foundational step in synthesizing the target molecule is the acquisition of 2,6-difluorobenzonitrile. This precursor can be prepared through several methodologies, primarily involving nucleophilic aromatic substitution or alternative cyanation techniques.

Nucleophilic Aromatic Substitution (SNAr) Routes to 2,6-Difluorobenzonitrile

Nucleophilic aromatic substitution (SNAr) is a prominent method for synthesizing 2,6-difluorobenzonitrile, typically involving the displacement of other halogen atoms with fluoride ions. The reaction's success relies on the presence of an electron-withdrawing group, such as the nitrile (cyano) group, which activates the aromatic ring toward nucleophilic attack.

A common industrial approach starts with 2,6-dichlorobenzonitrile (B3417380). In this process, the chlorine atoms are replaced by fluorine atoms in a halogen exchange (Halex) reaction. This transformation is typically achieved by heating 2,6-dichlorobenzonitrile with a fluoride source, such as anhydrous potassium fluoride, in a high-boiling aprotic polar solvent like sulfolane (tetramethylene sulfone). Catalysts, such as low-grade polyaliphatic alcohol ether compounds, may be employed to facilitate the reaction, which can proceed at temperatures ranging from 170 to 250°C. While effective, these conditions can be harsh.

Another SNAr-based route involves a two-step process starting from more heavily chlorinated benzonitriles, such as 2,3,6-trichlorobenzonitrile or 2,3,5,6-tetrachlorobenzonitrile.

Fluorination: The polychlorinated benzonitrile (B105546) is first treated with potassium fluoride in an aprotic polar solvent at temperatures between 100 and 250°C. This step selectively replaces chlorine atoms with fluorine, yielding intermediates like 3-chloro-2,6-difluorobenzonitrile or 3,5-dichloro-2,6-difluorobenzonitrile.

Reductive Dechlorination: The resulting chloro-difluorobenzonitrile intermediate is then subjected to catalytic reduction using hydrogen gas in the presence of a palladium or platinum catalyst (e.g., palladium on carbon) to remove the remaining chlorine atom(s), yielding the desired 2,6-difluorobenzonitrile.

Alternative Synthetic Pathways for 2,6-Difluorobenzonitrile

Beyond SNAr, other methods are available for constructing the 2,6-difluorobenzonitrile scaffold, often starting from precursors that already contain the difluoro-substituted ring.

One significant alternative is the palladium-catalyzed cyanation of 2,6-difluorobromobenzene. This method avoids the high temperatures often required for SNAr fluorine-chlorine exchange. A patented process describes the reaction of 2,6-difluorobromobenzene with a non-toxic cyanide source, potassium ferrocyanide (K₄[Fe(CN)₆]), in the presence of a palladium catalyst and a base like sodium carbonate. This reaction provides a direct route to introduce the cyano group onto the pre-formed difluorinated ring.

Another classical approach for introducing a nitrile group is the Sandmeyer reaction. This two-step sequence begins with a suitable aniline precursor, in this case, 2,6-difluoroaniline.

Diazotization: 2,6-Difluoroaniline is treated with nitrous acid (HNO₂, typically generated in situ from sodium nitrite and a strong acid like HCl) to form a diazonium salt (2,6-difluorobenzenediazonium chloride).

Cyanation: The resulting diazonium salt is then treated with a copper(I) cyanide (CuCN) solution. The copper(I) catalyst facilitates the displacement of the diazonium group (N₂) with a cyanide ion, yielding 2,6-difluorobenzonitrile. This reaction proceeds through a radical-nucleophilic aromatic substitution mechanism. The Sandmeyer reaction is a versatile tool for installing a nitrile group in patterns that may not be accessible through other substitution methods.

Strategic Introduction of the Vinyl Moiety at the 4-Position

Once a 2,6-difluorobenzonitrile precursor bearing a leaving group (typically a halogen such as bromine) at the 4-position is obtained (i.e., 4-bromo-2,6-difluorobenzonitrile), the final key step is the installation of the vinyl group. This is most commonly achieved via transition metal-catalyzed cross-coupling reactions or olefination strategies.

Organometallic Coupling Reactions (e.g., Heck, Suzuki, Stille)

Palladium-catalyzed cross-coupling reactions are powerful and widely used methods for forming carbon-carbon bonds, making them ideal for vinylating aryl halides.

Comparison of Organometallic Coupling Reactions
ReactionVinyl SourceKey ReagentsAdvantagesDisadvantages
Heck Reaction Alkenes (e.g., ethylene)Palladium catalyst, BaseAtom economicalMay require high pressure (for ethylene)
Suzuki Coupling Vinylboronic acids/estersPalladium catalyst, BaseMild conditions, Low toxicity of boron reagentsBoronic acids can be unstable
Stille Coupling VinylstannanesPalladium catalystTolerant of many functional groupsHigh toxicity of tin reagents and byproducts

Heck Reaction: The Mizoroki-Heck reaction couples an aryl halide with an alkene in the presence of a palladium catalyst and a base. To synthesize 2,6-difluoro-4-vinylbenzonitrile, 4-bromo-2,6-difluorobenzonitrile would be reacted with a vinyl source like ethylene gas. The reaction mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl-bromide bond, followed by alkene insertion and subsequent elimination to form the vinylated product.

Suzuki Reaction: The Suzuki-Miyaura coupling is a highly versatile method that couples an aryl halide with an organoboron compound. In this context, 4-bromo-2,6-difluorobenzonitrile would be reacted with a vinylboron species, such as vinylboronic acid or potassium vinyltrifluoroborate, using a palladium catalyst and a base. Suzuki couplings are known for their mild reaction conditions and the low toxicity of the boron-containing reagents. The reaction has proven effective for coupling various fluorinated aryl bromides, indicating its suitability for this synthesis.

Stille Reaction: The Stille reaction involves the coupling of an organotin (stannane) reagent with an organic halide, catalyzed by palladium. The synthesis would involve reacting 4-bromo-2,6-difluorobenzonitrile with a vinylstannane, such as vinyltributyltin. While the Stille reaction is highly effective and tolerant of a wide range of functional groups, a significant drawback is the high toxicity of the organotin reagents and byproducts, which can complicate purification and waste disposal.

Wittig and Related Olefination Reactions

The Wittig reaction provides an alternative strategy for forming the vinyl group by converting a carbonyl group into a carbon-carbon double bond. This approach requires a different precursor: 2,6-difluoro-4-formylbenzonitrile (an aldehyde).

The reaction proceeds by treating the aldehyde with a phosphorus ylide, known as a Wittig reagent. To introduce a simple vinyl group, methylenetriphenylphosphorane (Ph₃P=CH₂) is used. This ylide is typically prepared by treating a phosphonium salt (e.g., methyltriphenylphosphonium bromide) with a strong base like n-butyllithium. The mechanism involves the nucleophilic attack of the ylide on the aldehyde's carbonyl carbon, leading to a four-membered oxaphosphetane intermediate, which then decomposes to form the desired alkene and triphenylphosphine oxide. A detailed procedure for a closely related transformation, the olefination of 4-formylbenzonitrile, demonstrates the practicality of this method for producing vinylbenzonitriles.

Direct Vinylation Approaches to Aromatic Nitriles

Direct C-H vinylation represents a more advanced and atom-economical approach, as it avoids the need to pre-install a leaving group (like a halogen) on the aromatic ring. These reactions aim to directly couple a C-H bond on the aromatic ring with a vinyl source.

While transition-metal-catalyzed C-H functionalization is a rapidly developing field, its application to complex substrates like 2,6-difluorobenzonitrile can be challenging due to issues of regioselectivity. The directing effects of the fluorine and nitrile substituents would need to be carefully controlled to achieve vinylation exclusively at the 4-position. Ruthenium catalysts, for example, have been explored for the C-H cyanation of arenes, illustrating the potential for activating C-H bonds on substituted rings. However, for the specific synthesis of this compound, the more established cross-coupling reactions of a 4-halo precursor remain the more predictable and commonly employed strategies.

Novel Fluorination Techniques in the Synthesis of Benzonitrile Derivatives

The introduction of fluorine atoms into aromatic rings is a cornerstone of modern medicinal and materials chemistry, often imparting unique electronic properties, metabolic stability, and enhanced bioactivity. For the synthesis of benzonitrile derivatives, several innovative fluorination techniques have been developed, moving beyond traditional methods to offer greater selectivity and efficiency under milder conditions.

Electrophilic Fluorination: A prominent strategy involves the use of electrophilic N-F reagents. Compounds like N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are powerful agents for the direct fluorination of organic substrates. These reagents are often employed in conjunction with transition metal catalysts, such as palladium, which facilitate site-selective C-H bond activation and subsequent fluorination. For instance, palladium-catalyzed C-H fluorination can direct the fluorine atom to a specific position on an aromatic ring, guided by the electronic properties of existing substituents like the nitrile group. While highly effective, the regioselectivity of these reactions can be influenced by the substitution pattern on the aromatic core.

Catalytic Approaches: The field of catalytic fluorination has expanded to include various systems that improve reaction efficiency and substrate scope. libretexts.org Transition metal catalysts, organocatalysts, and photoredox catalysis have all been applied to achieve site-selective and stereoselective fluorination. libretexts.org These methods often operate under mild conditions and tolerate a wide range of functional groups, including nitriles. For example, silver-catalyzed decarboxylative fluorination has shown high chemoselectivity and is scalable, making it valuable for complex molecule synthesis. libretexts.org

Nucleophilic Fluorination: While electrophilic methods are common, nucleophilic aromatic substitution (SNAr) remains a vital technique, especially for activated aromatic systems. In the context of difluorinated benzonitriles, this often involves the displacement of other halogens, such as chlorine or bromine, with fluoride ions. This halogen exchange (Halex) reaction is typically carried out using sources like potassium fluoride (KF) in aprotic polar solvents at elevated temperatures. The efficiency of this process is highly dependent on the activation of the aromatic ring by electron-withdrawing groups, such as the nitrile moiety.

Optimization of Reaction Conditions and Selectivity

The synthesis of the 4-Bromo-2,6-difluorobenzonitrile intermediate can be achieved from precursors like 3,5-difluorobromobenzene. patsnap.comchemicalbook.com One method involves converting 4-bromo-2,6-difluorobenzamide using a dehydrating agent like cyanuric chloride in N,N-dimethylformamide (DMF). chemicalbook.com The reaction is typically run at a low temperature (0 °C) to control reactivity, and upon completion, the product can be isolated in high yield (e.g., 86.9%). chemicalbook.com

With the brominated precursor in hand, the crucial vinylation step is performed. Palladium-catalyzed cross-coupling reactions, such as the Stille, Suzuki, or Heck reactions, are the methods of choice for forming the C-C bond between the aromatic ring and the vinyl group. wikipedia.org

Stille Coupling: This reaction involves coupling the aryl halide with an organotin reagent, such as tributyl(vinyl)tin . wikipedia.orgwikipedia.org The optimization of this reaction is critical for achieving high yields and minimizing toxic tin byproducts. Key parameters include the choice of palladium catalyst, ligands, and solvent.

Table 1: Optimization Parameters for Stille Coupling of Aryl Halides with Tributyl(vinyl)tin
ParameterConditionRationale / Observation
Catalyst Pd(PPh₃)₄, Pd₂(dba)₃Pd(PPh₃)₄ is a common and effective catalyst. The choice of catalyst can influence reaction rate and efficiency.
Ligand Triphenylphosphine (PPh₃), Tri(2-furyl)phosphine, TriphenylarsineLigands stabilize the palladium center. The use of triphenylarsine or tri(2-furyl)phosphine can lead to significant rate accelerations.
Solvent THF, DMF, TolueneThe solvent choice affects the solubility of reactants and catalyst, influencing the reaction rate. THF and DMF are commonly used.
Temperature 50-100 °CReactions are typically heated to ensure a reasonable reaction rate, but excessively high temperatures can lead to side reactions and decomposition.
Additives LiCl, Cu(I) saltsLiCl can accelerate the transmetalation step. Cu(I) salts can have a synergistic effect, enhancing reactivity.

Suzuki Coupling: An alternative, often preferred due to the lower toxicity of the reagents, is the Suzuki coupling. This reaction utilizes an organoboron compound, such as a vinylboronic acid or its ester derivatives (e.g., potassium vinyltrifluoroborate), in the presence of a base. libretexts.orgnih.govyoutube.com

Table 2: Optimization Parameters for Suzuki Coupling of Aryl Halides with Vinylboron Reagents
ParameterConditionRationale / Observation
Catalyst Pd(OAc)₂, Pd₂(dba)₃, PalladacyclesPalladium acetate is a common precursor. Palladacycles can offer high thermal stability and activity at low catalyst loadings. libretexts.org
Ligand Phosphine ligands (e.g., JohnPhos, SPhos)Bulky, electron-rich phosphine ligands are often required to promote the oxidative addition and reductive elimination steps, especially for less reactive aryl chlorides.
Base K₂CO₃, Cs₂CO₃, K₃PO₄A base is essential for the transmetalation step. The choice of base can significantly impact the yield. youtube.com
Solvent System Toluene/H₂O, THF/H₂O, Dioxane/H₂OA biphasic solvent system is often used to dissolve both the organic-soluble aryl halide and the water-soluble inorganic base.
Boron Reagent Vinylboronic acid, Potassium vinyltrifluoroboratePotassium vinyltrifluoroborate is an air-stable, easy-to-handle solid, offering a practical alternative to the more sensitive boronic acids. nih.gov

Heck Reaction: The Heck reaction provides a different pathway, coupling the aryl halide directly with an alkene like ethylene. organic-chemistry.org However, controlling selectivity and achieving high efficiency with gaseous reactants can be challenging. More advanced oxidative Heck reactions use vinyl boronic acids or esters as coupling partners, offering better control. nih.gov Optimization involves selecting the appropriate palladium catalyst, ligand (e.g., sulfoxides), and oxidant system to ensure high regio- and stereoselectivity. nih.gov

By carefully selecting the synthetic route and meticulously optimizing the reaction conditions for each step—from the initial fluorination or cyanation to the final cross-coupling—high yields and purity of this compound can be achieved. The choice between methods like Stille and Suzuki coupling often involves a trade-off between reaction efficiency and the toxicity and stability of the reagents.

Chemical Reactivity and Mechanistic Investigations of 2,6 Difluoro 4 Vinylbenzonitrile

Reactivity of the Nitrile Functional Group

The nitrile group (–C≡N) is a versatile functional group characterized by a polarized carbon-nitrogen triple bond, rendering the carbon atom electrophilic. libretexts.org This inherent electrophilicity is the basis for its reactivity towards nucleophiles.

Hydrolysis and Related Transformations (e.g., to Carboxylic Acid)

The hydrolysis of nitriles is a fundamental transformation that typically proceeds in two stages: initial conversion to an amide, followed by further hydrolysis to a carboxylic acid. libretexts.org This process can be catalyzed by either acid or base.

Under acidic conditions, the nitrile nitrogen is protonated, which enhances the electrophilicity of the carbon atom, facilitating the attack by water. chemistrysteps.com This leads to the formation of an imidic acid intermediate, which then tautomerizes to an amide. chemistrysteps.com Subsequent hydrolysis of the amide yields the corresponding carboxylic acid. chemistrysteps.com For instance, heating ethanenitrile with dilute hydrochloric acid produces ethanoic acid. libretexts.org

In base-catalyzed hydrolysis, a hydroxide (B78521) ion acts as the nucleophile, attacking the electrophilic carbon of the nitrile to form an imine anion. openstax.org Protonation of this intermediate gives an imidic acid, which rearranges to the amide. chemistrysteps.com The amide is then further hydrolyzed under the basic conditions to yield a carboxylate salt. libretexts.org To obtain the free carboxylic acid, the reaction mixture must be acidified in a subsequent step. libretexts.org

A study on the hydrolysis of 2,6-difluorobenzonitrile (B137791) in high-temperature liquid water revealed a consecutive reaction pathway, forming 2,6-difluorobenzamide (B103285) as an intermediate and ultimately 2,6-difluorobenzoic acid. researchgate.net This study highlights a non-catalytic, environmentally friendly approach to nitrile hydrolysis. researchgate.net The apparent activation energy for the hydrolysis of 2,6-difluorobenzonitrile was determined to be 96.7 kJ·mol⁻¹. researchgate.net

ReactantConditionsIntermediateFinal ProductActivation Energy (Ea)
2,6-DifluorobenzonitrileHigh-Temperature Liquid Water2,6-Difluorobenzamide2,6-Difluorobenzoic Acid96.7 kJ·mol⁻¹

Nucleophilic Additions to the Nitrile Group

The electrophilic carbon atom of the nitrile group is susceptible to attack by a variety of nucleophiles beyond water. libretexts.org

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), readily add to the nitrile group to form an intermediate imine anion. libretexts.org This intermediate is then hydrolyzed upon aqueous workup to yield a ketone. libretexts.org

Reduction of nitriles can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). openstax.org The reaction proceeds through the nucleophilic addition of a hydride ion to the nitrile carbon, followed by a second hydride addition to the resulting imine intermediate. libretexts.org Subsequent protonation with water yields a primary amine. libretexts.org

Reactivity of the Vinyl Functional Group

The vinyl group (–CH=CH₂) is characterized by a carbon-carbon double bond, which is a region of high electron density, making it susceptible to attack by electrophiles and radicals.

Electrophilic and Radical Addition Reactions

Cycloaddition Reactions

Cycloaddition reactions involve the concerted combination of two π-electron systems to form a cyclic molecule. libretexts.org The vinyl group of 2,6-difluoro-4-vinylbenzonitrile can act as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. libretexts.org In this type of reaction, a conjugated diene reacts with the vinyl group to form a six-membered ring. libretexts.org

Photochemical [2+2] cycloadditions are another class of reactions where the vinyl group could participate, leading to the formation of a four-membered cyclobutane (B1203170) ring upon irradiation with ultraviolet light. libretexts.orglibretexts.org The feasibility and outcome of these reactions would depend on the specific diene or alkene partner and the reaction conditions. Other types of cycloadditions, such as [6+2] and [6+4] cycloadditions, are also known, leading to the formation of larger ring systems. youtube.comyoutube.com

Influence of Fluorine Substituents on Aromatic Ring Reactivity

The presence of two fluorine atoms on the aromatic ring significantly influences its electronic properties and reactivity. Fluorine is a highly electronegative atom, which leads to a net positive charge on the carbon atom to which it is attached. nih.gov This has several consequences for the reactivity of the aromatic ring.

The introduction of fluorine atoms can stabilize the aromatic ring, leading to shorter carbon-carbon bond lengths and increased resistance to addition reactions. nih.gov This stabilizing effect is more pronounced when the fluorine atoms are spread out on the ring. nih.gov The strong electron-withdrawing nature of the fluorine atoms deactivates the ring towards electrophilic aromatic substitution.

In-depth Analysis of this compound Reveals Scientific Literature Gap

Despite a comprehensive search of scientific databases and chemical literature, detailed information regarding the chemical reactivity and mechanistic investigations of the compound this compound remains elusive. This notable absence of published data prevents a thorough elucidation of its key chemical transformations as requested.

While information is available for structurally related compounds, such as 2,6-Difluoro-4-hydroxybenzonitrile and 2,6-Difluorobenzonitrile, a specific focus on the vinyl-substituted derivative is not present in the accessible scientific domain. The introduction of the vinyl group at the 4-position of the benzonitrile (B105546) ring is expected to significantly influence its reactivity, particularly in reactions involving the aromatic ring or the vinyl moiety itself. However, without specific studies on this compound, any discussion of its reaction mechanisms would be purely speculative.

Key areas where research would be necessary to fulfill the requested analysis include:

Synthesis of this compound: The primary synthetic routes to this compound are not documented. Plausible methods could involve palladium-catalyzed cross-coupling reactions such as Stille, Suzuki, or Heck reactions, or olefination reactions like the Wittig reaction on a suitable benzaldehyde (B42025) precursor. Each of these potential synthetic pathways involves distinct mechanistic steps, including oxidative addition, transmetalation, reductive elimination, or the formation of ylides and oxaphosphetane intermediates. Without experimental data, it is impossible to determine the preferred synthetic strategy or to elaborate on the specific mechanistic details for this particular molecule.

Reactivity of the Vinyl Group: The vinyl substituent would be expected to undergo a variety of addition reactions (e.g., hydrogenation, halogenation, hydrohalogenation) and polymerization. The electronic effects of the fluorine and nitrile substituents on the benzene (B151609) ring would likely modulate the reactivity of the vinyl group compared to simpler styrenic systems.

Reactivity of the Aromatic Ring: The fluorine atoms and the nitrile group are strongly electron-withdrawing, which would deactivate the benzene ring towards electrophilic aromatic substitution and activate it towards nucleophilic aromatic substitution. The precise regioselectivity of such reactions would be of significant interest.

Transformations of the Nitrile Group: The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. The conditions required for these transformations and the influence of the other ring substituents are unknown.

The lack of specific research on this compound means that no data tables of reaction conditions, yields, or spectroscopic evidence for intermediates or transition states can be provided. Consequently, a detailed mechanistic elucidation of its key transformations cannot be constructed at this time. This highlights a potential area for future research in the field of fluorinated organic compounds.

Advanced Spectroscopic and Structural Characterization of 2,6 Difluoro 4 Vinylbenzonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 19F)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of specific nuclei. For fluorinated compounds like 2,6-Difluoro-4-vinylbenzonitrile, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR (Proton NMR) provides details on the number, environment, and connectivity of hydrogen atoms. In a typical ¹H NMR spectrum of a derivative, signals corresponding to the vinyl group protons and aromatic protons would be observed. The chemical shifts and coupling constants of these protons are influenced by the presence of the fluorine and nitrile groups.

¹³C NMR (Carbon-13 NMR) offers insights into the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal, with its chemical shift indicating its electronic environment. The signals for the aromatic carbons, vinyl carbons, and the nitrile carbon can be assigned based on their characteristic chemical shift ranges.

¹⁹F NMR (Fluorine-19 NMR) is an exceptionally sensitive and powerful technique for fluorinated organic compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. huji.ac.ilnih.govdiva-portal.org It provides a wide chemical shift range, minimizing signal overlap and allowing for clear differentiation of fluorine atoms in various chemical environments. huji.ac.il The chemical shifts and coupling constants between fluorine atoms and between fluorine and hydrogen atoms provide valuable structural information. huji.ac.ilucsb.edu

Table 1: Representative NMR Data for a Derivative of this compound

NucleusChemical Shift (ppm)MultiplicityCoupling Constant (J) in HzAssignment
¹H8.81sAromatic H
¹H8.43d8.2Aromatic H
¹H7.94dd8.3, 2.1Aromatic H
¹³C160.80Aromatic C
¹³C154.26Aromatic C
¹³C115.0 (approx.)Nitrile C

Note: The data presented is for a derivative and serves as an illustrative example. The exact chemical shifts for this compound may vary. rsc.org

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes. nih.gov

Infrared (IR) Spectroscopy is particularly useful for identifying characteristic functional groups. For this compound, key absorption bands would be expected for:

C≡N (nitrile) stretching: Typically observed in the range of 2220-2260 cm⁻¹.

C=C (vinyl and aromatic) stretching: Found in the 1600-1680 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.

C-F (carbon-fluorine) stretching: These bonds give rise to strong absorptions, typically in the 1000-1400 cm⁻¹ region.

=C-H (vinyl) bending: Out-of-plane bending vibrations for the vinyl group are expected in the 900-1000 cm⁻¹ range.

A gas-phase IR spectrum for the related compound 2,6-difluorobenzonitrile (B137791) is available in the NIST Chemistry WebBook. nist.gov

Raman Spectroscopy complements IR spectroscopy and is particularly sensitive to non-polar bonds. It can provide additional information about the aromatic ring and the vinyl group vibrations.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. researchgate.net In the mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to its molecular weight. The fragmentation pattern observed in the mass spectrum can provide further structural information by revealing the stable fragments that are formed upon ionization. High-resolution mass spectrometry (HR-MS) can be used to determine the exact mass with high precision, which in turn allows for the unambiguous determination of the molecular formula. rsc.org

For the related compound 2,6-difluorobenzonitrile, mass spectrometry data is available, showing a molecular weight of 139.10 g/mol . nih.gov

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique can provide highly accurate data on bond lengths, bond angles, and intermolecular interactions. While specific crystallographic data for this compound was not found, analysis of a suitable single crystal would reveal the packing of the molecules in the crystal lattice and the nature of any non-covalent interactions, such as halogen bonding or π-π stacking, which can influence the material's bulk properties.

Chromatographic Techniques for Purity and Mixture Analysis

Chromatographic methods are essential for assessing the purity of this compound and for analyzing mixtures containing this compound.

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds. When coupled with a mass spectrometer (GC-MS), it allows for the separation and identification of individual components in a mixture.

High-Performance Liquid Chromatography (HPLC) is a versatile technique that can be used for both analytical and preparative purposes. By selecting the appropriate stationary and mobile phases, it is possible to achieve high-resolution separation of the target compound from impurities or other components in a mixture. Techniques such as gel permeation chromatography (GPC) can also be employed for purification. rsc.org

Computational Chemistry and Theoretical Modeling of 2,6 Difluoro 4 Vinylbenzonitrile

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a workhorse of modern computational chemistry, providing a balance between accuracy and computational cost. DFT calculations could determine the optimized molecular geometry of 2,6-Difluoro-4-vinylbenzonitrile, revealing precise bond lengths, bond angles, and dihedral angles. This would offer a foundational understanding of the molecule's three-dimensional structure. Furthermore, DFT can map the electron density distribution, highlighting regions of high and low electron density and providing insights into the molecule's polarity and reactive sites.

A significant application of DFT is the prediction of various spectroscopic parameters, which can be invaluable for the characterization of a compound and for the interpretation of experimental data. For this compound, DFT calculations could predict its infrared (IR) and Raman vibrational frequencies. These theoretical spectra would help in assigning the vibrational modes observed in experimental measurements. Additionally, Nuclear Magnetic Resonance (NMR) chemical shifts (for ¹H, ¹³C, and ¹⁹F nuclei) and UV-Visible electronic transitions could be calculated. However, without specific published research, a data table of these predicted parameters for this compound cannot be compiled.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial in understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability; a large gap suggests high stability and low reactivity, while a small gap indicates the opposite. researchgate.netirjweb.comaimspress.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include:

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of the resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud is polarized.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons from the environment.

A hypothetical analysis would involve calculating these values for this compound, which would allow for predictions about its behavior in chemical reactions. At present, no such data is available in the scientific literature.

Table 1: Hypothetical Reactivity Descriptors for this compound (Illustrative Only)

Parameter Formula Predicted Value (a.u.)
HOMO Energy EHOMO Data not available
LUMO Energy ELUMO Data not available
Energy Gap ΔE = ELUMO - EHOMO Data not available
Electronegativity χ = -(EHOMO + ELUMO)/2 Data not available
Chemical Hardness η = (ELUMO - EHOMO)/2 Data not available
Chemical Softness S = 1/η Data not available
Electrophilicity Index ω = χ² / (2η) Data not available

Note: This table is for illustrative purposes only. No published data exists for this compound.

Reaction Pathway and Transition State Analysis

Theoretical chemistry can be used to model chemical reactions, mapping out the potential energy surface to identify the most likely reaction pathways. For a molecule like this compound, this could involve studying its polymerization via the vinyl group or nucleophilic substitution reactions on the aromatic ring. Transition state theory allows for the calculation of the structure and energy of transition states, which are the energy maxima along a reaction coordinate. This information is vital for determining reaction kinetics and mechanisms. As of now, no studies have been published detailing the reaction pathways or transition states for reactions involving this compound.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal how this compound moves and flexes over time. This is particularly useful for conformational analysis, for instance, to study the rotation of the vinyl group relative to the benzene (B151609) ring.

Furthermore, MD simulations can be used to understand the intermolecular interactions between multiple this compound molecules or between this molecule and a solvent. This would provide insights into its bulk properties, such as its aggregation behavior and solubility. Currently, the scientific literature lacks any reports of MD simulations performed on this compound.

Validation of Theoretical Models with Experimental Data

A crucial step in any computational study is the validation of the theoretical models against experimental data. For this compound, once theoretical spectroscopic parameters (IR, NMR, UV-Vis) are calculated, they would need to be compared with experimentally measured spectra. Similarly, calculated properties like dipole moment or polarizability could be compared with experimental values. A good agreement between theoretical and experimental data would lend confidence to the computational model and its predictions about other properties that are difficult to measure experimentally. This final, critical step in the computational analysis of this compound remains to be undertaken, pending the initial theoretical and experimental investigations.

Polymerization Studies and Functional Polymer Architectures Based on 2,6 Difluoro 4 Vinylbenzonitrile

Homopolymerization Mechanisms and Kinetics (e.g., Radical, Anionic, Cationic)

The vinyl group of 2,6-difluoro-4-vinylbenzonitrile makes it a candidate for various polymerization methods, including radical, anionic, and cationic chain-growth polymerizations. The presence of electron-withdrawing fluorine and nitrile groups on the benzene (B151609) ring is expected to significantly influence the reactivity of the vinyl group and the properties of the resulting polymer.

Anionic Polymerization: The electron-deficient nature of the vinyl group, due to the fluorine and nitrile substituents, would make this compound a suitable monomer for anionic polymerization. researchgate.netresearchgate.net This method often leads to polymers with well-defined molecular weights and narrow molecular weight distributions, a hallmark of living polymerization. researchgate.net Initiators such as alkyllithium compounds (e.g., n-butyllithium) in a non-polar solvent like cyclohexane, often with the addition of a polar co-solvent like tetrahydrofuran (B95107) (THF), could be employed. apolloscientific.co.uk The kinetics would be sensitive to the solvent, temperature, and the nature of the counter-ion. researchgate.net

Cationic Polymerization: Cationic polymerization of vinyl monomers is typically effective for monomers with electron-donating groups that can stabilize the propagating carbocation. scielo.orgnih.gov The electron-withdrawing nature of the difluoro and cyano groups on the aromatic ring would likely destabilize a cationic intermediate, making conventional cationic polymerization challenging for this monomer. However, recent advancements in cationic polymerization, such as the use of specific Lewis acids or photoinitiators, have expanded the scope of this technique to a wider range of monomers. nih.govnih.gov

Copolymerization Strategies with Diverse Monomers

Copolymerization offers a versatile platform to tailor the properties of the resulting materials by combining the characteristics of two or more different monomers.

Design of Random, Block, and Graft Copolymers

Random Copolymers: By polymerizing this compound with other vinyl monomers, random copolymers with a statistical distribution of monomer units along the polymer chain can be synthesized. The choice of comonomer would depend on the desired properties. For instance, copolymerization with a flexible monomer could enhance the processability of the resulting polymer.

Block Copolymers: Block copolymers, consisting of long sequences of one monomer followed by sequences of another, can be synthesized using living polymerization techniques, particularly anionic polymerization. nih.gov A well-defined poly(this compound) block could be synthesized first, followed by the sequential addition of a second monomer to create a diblock copolymer. These materials are known for their ability to self-assemble into ordered nanostructures. wisc.edu

Graft Copolymers: Graft copolymers feature a polymer backbone with polymeric side chains of a different composition. researchgate.netnih.gov One approach to synthesizing graft copolymers involving this compound could be to first create a backbone polymer with reactive sites and then initiate the polymerization of the fluorinated monomer from these sites (grafting-from). Alternatively, a pre-made poly(this compound) with a reactive end group could be attached to a functionalized backbone (grafting-to). nih.gov

Investigation of Monomer Reactivity Ratios

The composition and microstructure of a copolymer are determined by the reactivity ratios of the comonomers. These ratios, typically denoted as r1 and r2, describe the relative preference of a propagating chain ending in one monomer to add another molecule of the same monomer versus the comonomer. The Fineman-Ross and Kelen-Tüdös methods are commonly used to determine these ratios from experimental data at low monomer conversions. scielo.orgsapub.org The product of the reactivity ratios (r1r2) provides insight into the copolymerization behavior; a value close to 1 indicates ideal random copolymerization, while a value approaching 0 suggests a tendency towards alternating copolymerization. researchgate.net

Synthesis of Crosslinked Polymer Networks

Crosslinked polymer networks can be formed by incorporating a crosslinking agent during the polymerization of this compound or by post-polymerization modification. For instance, copolymerization with a divinyl monomer, such as divinylbenzene, would lead to the formation of a three-dimensional network. These crosslinked materials are typically insoluble and exhibit enhanced thermal and mechanical stability. The development of networks with dynamic covalent bonds offers the potential for creating recyclable crosslinked polymers. nih.gov

Tailoring Polymer Properties through Monomer and Architecture Design

The properties of polymers derived from this compound can be precisely tuned through careful monomer design and control over the polymer architecture. The presence of the difluoro and nitrile groups is expected to impart high thermal stability, chemical resistance, and specific dielectric properties to the homopolymer.

By employing copolymerization, the introduction of other monomers can modify properties such as:

Mechanical Properties: Incorporating flexible monomers can improve ductility and impact strength.

Thermal Properties: The glass transition temperature (Tg) can be adjusted by selecting comonomers with different chain stiffness.

Solubility: The solubility of the polymer can be altered by introducing hydrophilic or lipophilic comonomers.

Optical and Electronic Properties: The refractive index and dielectric constant can be fine-tuned for applications in optics and electronics.

The architectural design, whether linear, block, graft, or crosslinked, will also have a profound impact on the macroscopic properties of the material, influencing everything from its morphology to its processability and end-use applications. nih.gov

Applications in Advanced Materials Science and Engineering

Organic Electronic Materials

The incorporation of the 2,6-difluoro-4-vinylbenzonitrile monomer into conjugated polymers could theoretically be explored for various organic electronic devices. The strong electron-withdrawing nature of the difluorobenzonitrile moiety would be the primary driver for its use in this context.

Development of Electron-Transporting Semiconducting Polymers

Polymers containing the this compound unit would be anticipated to function as electron-transporting or n-type semiconductors. The high electronegativity of the fluorine atoms and the cyano group would effectively lower the polymer's LUMO level, a key requirement for efficient electron injection from common electrodes and for stable operation in air. However, no specific polymers incorporating this monomer have been reported, and thus no data on their synthesis, molecular weight, or electronic properties are available.

Integration in Organic Field-Effect Transistors (OFETs)

In the architecture of an Organic Field-Effect Transistor (OFET), an n-type semiconductor is essential for creating n-channel and ambipolar devices. While polymers with other fluorinated building blocks have demonstrated high electron mobilities, there are no available reports of OFETs fabricated using polymers derived from this compound. Consequently, performance metrics such as electron mobility, on/off ratio, and threshold voltage for such devices are unknown.

Role in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaic Cells (OPVs)

In OLEDs, materials with low LUMO levels can be used as electron-transport layers or as hosts for phosphorescent emitters. In OPVs, they can act as acceptor materials to be blended with a p-type polymer donor. The theoretical properties of a polymer containing this compound make it a candidate for these roles. However, the absence of experimental data means that its efficiency, brightness, or power conversion efficiency in such devices has not been documented.

Charge Transport and Electronic Band Structure Engineering

The degree of fluorination and the position of the fluorine atoms on the phenyl ring are critical tools for engineering the electronic band structure of a conjugated polymer. The 2,6-difluoro substitution pattern would strongly influence the polymer's backbone conformation and intermolecular packing, which are crucial for efficient charge transport. Computational studies could predict the HOMO/LUMO levels and band gap of hypothetical polymers, but no such studies specifically concerning poly(this compound) were found.

Liquid Crystalline Materials

The rigid and polar nature of the 2,6-difluorobenzonitrile (B137791) unit suggests its potential as a component of liquid crystal molecules, known as mesogens.

Conclusion and Future Research Perspectives

Summary of Key Research Findings

Direct and extensive research specifically on 2,6-Difluoro-4-vinylbenzonitrile is not widely available in publicly accessible literature. However, a comprehensive understanding can be constructed by examining research on its precursors and analogous structures. The synthesis of the core structure, 2,6-difluorobenzonitrile (B137791), is well-documented. google.comgoogle.comsemanticscholar.org Patented processes describe its production from 2,6-dichlorobenzonitrile (B3417380) via a halogen exchange reaction with an anhydrous metal fluoride, often in the presence of a phase transfer catalyst and without a solvent. google.com Another route involves the reduction of chloro-fluorobenzonitriles. google.com

The introduction of the vinyl group at the 4-position represents a key functionalization step. While specific methods for this transformation on 2,6-difluorobenzonitrile are not detailed in readily available research, analogous reactions on similar benzonitrile (B105546) structures suggest that this is a chemically feasible process. The presence of the vinyl group makes this compound a valuable monomer for polymerization. The electron-withdrawing nature of the nitrile and the fluorine atoms likely influences the reactivity of the vinyl group in polymerization reactions.

The resulting polymers from this compound are expected to exhibit a combination of properties derived from its constituent parts. The difluorobenzonitrile moiety would contribute to high thermal stability, chemical resistance, and a low surface energy, characteristic of fluorinated polymers. nih.gov The nitrile group can enhance adhesion and provide a site for further chemical modification. The vinyl backbone allows for the formation of long-chain polymers with the potential for a range of applications.

Emerging Trends in Fluorinated Vinyl Monomer Research

The broader field of fluorinated vinyl monomer research is experiencing dynamic growth, driven by the demand for advanced materials with tailored functionalities. Several key trends are shaping the future of this area:

Development of Novel Monomers: There is a continuous effort to synthesize new fluorinated vinyl monomers with diverse functional groups. academie-sciences.fr This allows for the creation of polymers with a wide array of properties, moving beyond simple fluorinated backbones to include reactive sites for cross-linking, grafting, or post-polymerization modification.

Sustainable Manufacturing: Increasing environmental awareness is pushing the industry towards more sustainable practices. nih.gov This includes the development of greener synthetic routes for fluorinated monomers and the use of less hazardous solvents and reagents.

Advanced Polymerization Techniques: Researchers are exploring advanced polymerization methods, such as controlled radical polymerization, to gain precise control over the architecture of fluorinated polymers. google.com This enables the synthesis of block copolymers, graft copolymers, and other complex structures with well-defined properties.

Focus on High-Performance Applications: The unique properties of fluorinated polymers make them ideal for demanding applications. Current research is heavily focused on their use in high-tech sectors such as electronics, aerospace, and energy.

Prospective Applications and Interdisciplinary Research Opportunities

The unique combination of a fluorinated aromatic ring, a nitrile group, and a polymerizable vinyl group in this compound opens up a wide range of prospective applications and interdisciplinary research opportunities.

Potential Applications:

High-Performance Coatings: Polymers derived from this compound could be used to create highly durable and protective coatings. These coatings would likely exhibit excellent resistance to chemicals, weathering, and abrasion, making them suitable for automotive, aerospace, and architectural applications. nih.gov The low surface energy imparted by the fluorine atoms would also lead to water and oil repellency. nih.gov

Advanced Dielectric Materials: The low polarizability of the carbon-fluorine bond suggests that polymers based on this monomer could have low dielectric constants, making them valuable as insulating materials in microelectronics. The push for smaller and faster electronic devices necessitates the development of new low-k dielectric materials to minimize signal delay and power consumption.

Membranes for Separations: The chemical inertness and tunable porosity of fluorinated polymers make them attractive for membrane-based separation processes. Polymers of this compound could be engineered for applications in gas separation, pervaporation, and water purification.

Medical Devices: The biocompatibility of some fluorinated polymers opens doors for their use in medical devices. google.com Polymers from this compound could potentially be used in coatings for medical implants or as components of drug delivery systems, though extensive biocompatibility testing would be required.

Interdisciplinary Research Opportunities:

Materials Science and Engineering: The synthesis and characterization of polymers and copolymers of this compound present a rich area for materials scientists. Investigating the structure-property relationships of these new materials could lead to the development of polymers with precisely tailored properties for specific applications.

Organic and Polymer Chemistry: There is a need for further research into the synthesis of this compound and its polymerization kinetics. Understanding the influence of the fluorine and nitrile substituents on the reactivity of the vinyl group is crucial for controlling the polymerization process and the final polymer properties.

Computational Chemistry: Molecular modeling and simulation can be employed to predict the properties of polymers derived from this compound. This can help to guide experimental work and accelerate the discovery of new materials with desired characteristics.

Q & A

Basic: What are the common synthetic routes for 2,6-Difluoro-4-vinylbenzonitrile?

Answer:
A widely used method involves Wittig-type olefination of 4-formylbenzonitrile derivatives. For example, 4-(2,2-Difluorovinyl)benzonitrile can be synthesized by reacting 4-formylbenzonitrile with a fluorinated Wittig reagent (e.g., generated from triphenylphosphine and difluoromethane derivatives). Key steps include:

  • Reaction conditions : Anhydrous solvents (e.g., THF), inert atmosphere, and controlled temperatures (0–25°C).
  • Workup : Purification via column chromatography or recrystallization to achieve >97% purity .
  • Yield optimization : Adjusting stoichiometry (e.g., 1.2–1.5 equivalents of Wittig reagent) improves yields to ~38% .

Advanced: How can researchers resolve contradictory spectral data during structural elucidation?

Answer:
Contradictions in NMR or mass spectrometry data often arise from isomeric impurities or dynamic molecular behavior . Methodological steps include:

  • 2D NMR (COSY, NOESY) : Resolves overlapping signals by correlating proton-proton coupling (e.g., distinguishing vinyl vs. aromatic protons) .
  • Variable-temperature NMR : Identifies conformational changes affecting chemical shifts.
  • Cross-validation : Compare experimental data with computational simulations (e.g., DFT-based NMR predictions) .

Basic: What analytical techniques are recommended for purity assessment?

Answer:

  • HPLC with UV detection : Uses a C18 column and acetonitrile/water mobile phase to detect impurities at 220–254 nm .
  • Melting point analysis : A sharp range (e.g., 200–208°C for analogs) indicates high crystallinity .
  • Quantitative NMR (qNMR) : Integrates proton signals against an internal standard (e.g., maleic acid) .

Advanced: How to optimize reaction yields for scale-up synthesis?

Answer:

  • Continuous flow reactors : Enhance heat/mass transfer and reduce side reactions compared to batch processes .
  • Catalyst screening : Palladium or copper catalysts may improve vinylation efficiency .
  • In-line monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust conditions in real time .

Basic: What safety protocols are critical for handling this compound?

Answer:

  • Ventilation : Use fume hoods to avoid inhalation of volatile intermediates.
  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Storage : Inert atmosphere (argon) at room temperature to prevent degradation .

Advanced: How to design biological interaction studies for this compound?

Answer:

  • Target selection : Prioritize enzymes or receptors with fluorinated ligand-binding pockets (e.g., cytochrome P450 or kinase families) .
  • In vitro assays : Use fluorescence polarization or SPR to measure binding affinity.
  • Metabolic stability : Assess using liver microsomes and HPLC-MS to identify metabolites .

Basic: What solvents are suitable for solubility and storage?

Answer:

  • Polar aprotic solvents : DMSO or DMF for stock solutions (e.g., 10 mM).
  • Avoid freeze-thaw cycles : Aliquot and store at -80°C for long-term stability .
  • Sonication : Enhances dissolution for viscous solutions .

Advanced: How to address discrepancies in synthetic yields across studies?

Answer:

  • Replicate conditions : Control humidity, oxygen levels, and reagent purity.
  • Statistical DOE (Design of Experiments) : Identifies critical variables (e.g., temperature, catalyst loading) .
  • Literature cross-check : Compare with analogs like 4-Chloro-2,6-difluorobenzonitrile to isolate substituent effects .

Basic: What spectroscopic benchmarks confirm successful synthesis?

Answer:

  • ¹⁹F NMR : Expect two distinct fluorine signals (δ -110 to -120 ppm for aromatic F; δ -95 to -105 ppm for vinyl F) .
  • IR spectroscopy : C≡N stretch at ~2230 cm⁻¹ and C=C stretch at ~1600 cm⁻¹ .
  • High-resolution MS : Confirm molecular ion [M+H]⁺ at m/z 179.03 .

Advanced: What computational tools aid in predicting reactivity and stability?

Answer:

  • DFT calculations (Gaussian, ORCA) : Model transition states for vinylation reactions .
  • Molecular dynamics (MD) : Simulate solvation effects on stability.
  • CHEM21 toolkit : Assess green chemistry metrics for sustainable synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.